Amodiaquine hydrochloride Amodiaquine hydrochloride Amodiaquine Hydrochloride is the hydrochloride salt of amodiaquine, an orally active 4-aminoquinoline derivative with antimalarial and anti-inflammatory properties. Similar in structure and activity to chloroquine, amodiaquine is effective against some chloroquine-resistant strains, particularly Plasmodium falciparum, the most deadly malaria parasite. Although the mechanism of plasmodicidal action has not been fully elucidated, like other quinoline derivatives, amodiaquine likely is able to inhibit heme polymerase activity in the body. This results in accumulation of free heme, which is toxic to the parasites.
A 4-aminoquinoline compound with anti-inflammatory properties.
Brand Name: Vulcanchem
CAS No.: 69-44-3
VCID: VC0518729
InChI: InChI=1S/C20H22ClN3O.ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H
SMILES: CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Molecular Formula: C20H23Cl2N3O
Molecular Weight: 392.3 g/mol

Amodiaquine hydrochloride

CAS No.: 69-44-3

Cat. No.: VC0518729

Molecular Formula: C20H23Cl2N3O

Molecular Weight: 392.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Amodiaquine hydrochloride - 69-44-3

CAS No. 69-44-3
Molecular Formula C20H23Cl2N3O
Molecular Weight 392.3 g/mol
IUPAC Name 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrochloride
Standard InChI InChI=1S/C20H22ClN3O.ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H
Standard InChI Key KBTNVJNLEFHBSO-UHFFFAOYSA-N
SMILES CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Canonical SMILES CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl
Appearance Solid powder
Colorform Crystals from absolute ethanol
Melting Point 206-208
208 °C (decomposes)
Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/
208 °C

Chemical Identity and Physicochemical Properties

Amodiaquine hydrochloride (IUPAC name: 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride) is a crystalline solid with the molecular formula C₂₀H₂₄Cl₃N₃O and a molar mass of 464.814 g/mol . Key physicochemical characteristics include:

PropertyValueSource
Solubility0.0088 mg/mL in water
logP (Partition coeff.)3.8
pKa (Strongest acidic)9.1
pKa (Strongest basic)10.17
SMILESCl.Cl.CCN(CC)CC1=CC(...)O

The compound’s poor compressibility and flow properties necessitate specialized formulation approaches, such as wet granulation, to ensure tablet uniformity .

Mechanism of Antimalarial Action

Amodiaquine hydrochloride exerts its plasmodicidal effects primarily through inhibition of heme polymerization, a critical detoxification pathway in malaria parasites . The drug forms complexes with ferriprotoporphyrin IX (FPIX), preventing its conversion to hemozoin and leading to toxic heme accumulation . Recent studies suggest its active metabolite, desethylamodiaquine, contributes significantly to antimalarial activity by concentrating in erythrocytes and disrupting parasite membrane integrity .

Comparative studies with chloroquine reveal partial cross-resistance, though amodiaquine maintains efficacy against many chloroquine-resistant strains due to structural differences in side-chain methylation .

Pharmacokinetic Profile

Absorption and Distribution

Following oral administration, amodiaquine hydrochloride undergoes rapid absorption with a Cₘₐₓ of 21 mg/L (10 mg/kg dose) and achieves peak plasma concentrations within 0.81–1.29 hours . The volume of distribution remains uncharacterized, but its metabolite desethylamodiaquine demonstrates extensive tissue penetration, particularly in liver and erythrocytes .

Metabolism and Elimination

Hepatic metabolism via cytochrome P450 isoforms produces desethylamodiaquine, which accounts for 90% of systemic exposure . Pharmacokinetic parameters from a bioequivalence study show:

ParameterTest FormulationReference FormulationRatio (%)90% CI
Cₘₐₓ (ng/mL)14.7 ± 6.713.2 ± 5.9110.7102.1–119.9
AUC₀–t (ng·h/mL)104 ± 26104 ± 24100.395.8–105.0

The terminal half-life ranges from 2.1–10.1 hours, depending on administration route and patient health status .

Clinical Efficacy and Resistance Patterns

A 1996 systematic review of 40 trials (n=4,927) established amodiaquine’s superior efficacy over chloroquine, with day 14 cure rates showing an odds ratio of 6.00 (99% CI: 3.97–9.06) . Key findings include:

  • Parasite Clearance Time: 28% faster vs. chloroquine (p<0.01)

  • Fever Resolution: 12-hour reduction vs. sulfadoxine/pyrimethamine (p<0.05)

  • 28-Day Recrudescence: 14.3% vs. 32.1% for chloroquine

Synthesis and Manufacturing

The industrial synthesis involves a three-step process optimized for scalability :

  • Mannich Reaction: 4-Acetamidophenol + diethylamine + paraformaldehyde → 4-acetamido-2-(diethylaminomethyl)phenol (60% yield)

  • Hydrolysis: Acetamide cleavage under acidic conditions

  • Coupling: Reaction with 4,7-dichloroquinoline in ethanol/water

Recent innovations reduced raw material costs by 22% through solvent recycling and catalytic process intensification .

Analytical Characterization

Spectrophotometric Methods

A p-chloranilic acid-based assay enables quantification at 530 nm with linearity (r²=0.999) over 2–20 μg/mL .

Electrochemical Sensors

Polyvinyl chloride membrane electrodes exhibit Nernstian response in 10⁻²–10⁻⁵ M range, suitable for tablet analysis .

Formulation Advances

Dispersible Tablets

WHO-prequalified formulations use microcrystalline cellulose and crospovidone to achieve:

  • Disintegration time: <3 minutes

  • Content uniformity: 98.4–101.2%

Suppository Forms

Polyethylene glycol bases demonstrate superior release profiles:

  • Q₈₀ (Release at 8h): 78.4% vs. 52.1% for cocoa butter

Regulatory Status and Global Use

Included in WHO Essential Medicines List since 2002, amodiaquine hydrochloride forms part of artesunate-amodiaquine combination therapy (ASAQ), which accounts for 41% of ACTs deployed in Africa . Seasonal malaria chemoprevention protocols using amodiaquine-sulfadoxine/pyrimethamine reduced pediatric mortality by 57% in Sahelian trials .

Future Directions

Ongoing research focuses on:

  • Nanocrystal formulations to enhance bioavailability (Phase II trials)

  • Protease-activated prodrugs to mitigate hepatotoxicity

  • Machine learning models predicting resistance emergence using pfCRT haplotypes

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